REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][c:8]1[F:9].[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[Cl:10][c:11]1[n:12][cH:13][cH:14][c:15]([C:17]([F:18])([F:19])[F:20])[n:16]1.[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1>>[Br:1][c:2]1[cH:3][c:4]([NH:5][c:11]2[n:12][cH:13][cH:14][c:15]([C:17]([F:18])([F:19])[F:20])[n:16]2)[cH:6][cH:7][c:8]1[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccnc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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Fc1ccc(Nc2nccc(C(F)(F)F)n2)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |